(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride
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Overview
Description
“(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2309571-54-6 . It has a molecular weight of 213.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is known to be solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.Scientific Research Applications
Synthesis and Reactions
(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride is involved in various synthetic and reaction pathways, indicating its utility in organic and medicinal chemistry. For instance, it participates in reactions leading to the synthesis of pharmacologically active benzo[b]thiophen derivatives, highlighting its potential in drug discovery and development processes. The derivative compounds exhibit diverse pharmacological activities, suggesting the importance of this chemical in synthesizing bioactive molecules (Chapman et al., 1971).
Photochromic Properties
The compound is also a precursor in the synthesis of photochromic materials. For example, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives exhibit thermally irreversible and fatigue-resistant photochromic properties. Such materials are essential for developing optical switches, data storage devices, and photochromic lenses, underscoring the relevance of (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride in advanced material science (Uchida et al., 1990).
Luminescence Sensitization
Furthermore, thiophenyl-derivatized compounds, including benzo[b]thiophen derivatives, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. The synthesis of such compounds from (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride could lead to advancements in luminescent materials, which are crucial for optical devices, bioimaging, and sensors (Viswanathan & Bettencourt-Dias, 2006).
Heterocyclic Chemistry
The compound's versatility is further demonstrated through its involvement in the synthesis of a wide range of heterocyclic compounds. This includes the development of molecules with potential antitumor activities, as well as compounds with unique electronic and photophysical properties. Such research underscores the importance of (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride in the field of heterocyclic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and organic materials (Shams et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . They have been found to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The exact mode of action would depend on the specific thiophene derivative and its target. For example, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Action Environment
The action, efficacy, and stability of thiophene derivatives can be influenced by various environmental factors, such as pH and temperature. For instance, the oxidation of certain thiophene derivatives has been found to be influenced by the pH of the environment .
properties
IUPAC Name |
(2-methyl-1-benzothiophen-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7-9(6-11)8-4-2-3-5-10(8)12-7;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUBMJUXFYEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride |
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